(S)-2-(3-Methylpiperidin-1-yl)acetic acid
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Overview
Description
(S)-2-(3-Methylpiperidin-1-yl)acetic acid is a chiral compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Methylpiperidin-1-yl)acetic acid typically involves the alkylation of piperidine derivatives. One common method is the asymmetric synthesis from commercially available starting materials such as D-phenylglycinol and delta-valerolactone . The alkylation process can be carried out with or without the protection of the hydroxyl group, which affects the consumption of reagents like s-BuLi and the diastereomeric excess of the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of protective groups to enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Methylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-(3-Methylpiperidin-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-(3-Methylpiperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpiperidin-4-ylidene)acetic acid
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 1-Methylpiperidine-3-carboxylic acid
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
- (3-Oxopiperazin-1-yl)acetic acid
- 2-[(4-Methylpiperazin-1-yl)carbonyl]benzoic acid
Uniqueness
(S)-2-(3-Methylpiperidin-1-yl)acetic acid is unique due to its specific chiral configuration, which can impart distinct biological activities and selectivity in chemical reactions. This makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[(3S)-3-methylpiperidin-1-yl]acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
FVULGLRBNFRVTR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CCCN(C1)CC(=O)O |
Canonical SMILES |
CC1CCCN(C1)CC(=O)O |
Origin of Product |
United States |
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